Cas no 1805395-69-0 (3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
-
- Inchi: 1S/C8H4BrF3N2/c9-7-4(10)3-6(8(11)12)14-5(7)1-2-13/h3,8H,1H2
- InChI Key: UFVVKERTXKOOHF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(F)F)N=C1CC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 2
- Topological Polar Surface Area: 36.7
3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029062018-1g |
3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile |
1805395-69-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Related Literature
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
Recent Advances in the Study of 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile (CAS: 1805395-69-0)
3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile (CAS: 1805395-69-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and difluoromethyl-substituted pyridine core, has been identified as a promising intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and agrochemicals.
The structural features of 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile make it a versatile building block for medicinal chemistry. The presence of fluorine atoms enhances the metabolic stability and bioavailability of derived compounds, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions. Recent research has focused on optimizing synthetic routes to this compound and evaluating its reactivity in various chemical transformations.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile as a key intermediate in the synthesis of potent and selective JAK2 inhibitors. The compound's ability to undergo palladium-catalyzed cross-coupling reactions was leveraged to create a library of analogs with improved pharmacokinetic properties. The study reported several derivatives with nanomolar potency against JAK2, a target implicated in myeloproliferative disorders and autoimmune diseases.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was used as a precursor for novel herbicides. The difluoromethyl group was found to enhance the herbicidal activity of the resulting molecules, potentially offering a new mode of action against resistant weed species. Field trials conducted in 2022 showed promising results, with several derivatives demonstrating superior efficacy compared to commercial standards.
The safety profile and environmental impact of 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile have also been subjects of recent investigation. A comprehensive toxicology study published in Chemical Research in Toxicology (2023) evaluated the compound's acute and chronic effects, concluding that it presents a moderate toxicity profile with proper handling precautions. These findings are crucial for its potential scale-up in industrial applications.
Looking forward, researchers are exploring the use of this compound in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features could facilitate the development of targeted protein degraders. Preliminary results from in vitro studies suggest that derivatives of 3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile may serve as effective warheads for E3 ligase recruitment, opening new avenues in targeted cancer therapy.
1805395-69-0 (3-Bromo-6-(difluoromethyl)-4-fluoropyridine-2-acetonitrile) Related Products
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2230780-65-9(IL-17A antagonist 3)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 13769-43-2(potassium metavanadate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)




